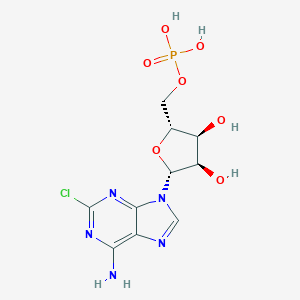

2-Chloro-adenosine monophosphate

説明

Structure

3D Structure

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXRIUZMLRLFKP-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21466-01-3 | |

| Record name | 2-Chloro-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Chemical Derivatization of 2 Chloroadenosine and Its Analogs

Methodologies for 2-Chloroadenosine (B27285) Nucleoside Synthesis

The synthesis of 2-Chloroadenosine can be achieved through various chemical and chemo-enzymatic routes. One prominent method involves the enzymatic transglycosylation between 2-chloroadenine (B193299) and a ribose donor, such as uridine (B1682114). google.com This process often utilizes enzymes like purine (B94841) nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) to catalyze the transfer of the ribose moiety to the 2-chloroadenine base. google.com To drive the reaction equilibrium towards the product, an excess of the ribose donor is typically used. google.com

Chemical synthesis routes are also widely employed. One approach involves the conversion of adenosine (B11128) into 5′-chloro-5′-deoxyadenosine as an intermediate. google.com For instance, treating a suspension of adenosine with thionyl chloride and pyridine (B92270) in an acetonitrile (B52724) solvent can yield 2-chloroadenosine after subsequent steps. google.com Another strategy starts with 2,6-dichloropurine, which can be coupled with a protected 1-α-chlorosugar. This method, while effective, can lead to the formation of N-9 and N-7 isomers, necessitating chromatographic purification. openaccesspub.org The synthesis of 2-substituted adenosine derivatives can also be achieved via nucleophilic substitution, where a protected 2-chloroadenosine is reacted with an appropriate nucleophile, such as an alkoxy ion, to replace the chlorine atom. nih.gov

A method for producing clofarabine, an anticancer nucleoside, begins with the preparation of 2-chloroadenosine through enzymatic transglycosylation. google.com The resulting 2-chloroadenosine is then subjected to a series of chemical modifications, including benzoylation, isomerization, fluorination, and deprotection, to yield the final product. google.com

Enzymatic Derivatization and Regioselectivity Studies of Adenosine Analogs

Enzymatic reactions offer a high degree of selectivity in the modification of nucleosides like 2-Chloroadenosine. mdpi.com Regioselectivity, the preference for a reaction to occur at one particular position over others, is a key advantage of using enzymes. mdpi.comtandfonline.comwikipedia.org Hydrolases, particularly lipases, are commonly used for the regioselective acylation and deacetylation of nucleoside analogs. mdpi.comnih.govnih.gov

In the context of adenosine analogs, enzymes can selectively target the hydroxyl groups on the ribose sugar. For instance, enzyme-catalyzed esterification in organic solvents can achieve selective protection of the 5'-hydroxyl group, yielding 5'-esters with high conversion rates and regioselectivity. tandfonline.comnih.gov The choice of solvent can significantly impact the reaction kinetics and efficiency; for example, 2-methyltetrahydrofuran (B130290) (MeTHF), a biomass-derived solvent, has been shown to enhance the initial reaction rate compared to other common organic solvents. nih.gov This improvement is attributed to a lower apparent activation energy and higher catalytic efficiency of the enzyme in MeTHF. nih.gov

The structure of the nucleoside analog itself influences the regioselectivity. Studies on 2'-deoxynucleosides have shown that the 5'-regioselectivity of enzymatic acylation can depend on the substituents present on the purine or pyrimidine (B1678525) base. nih.gov Similarly, the absence of a 3'-hydroxyl group in 2',3'-dideoxynucleoside analogs can markedly decrease the reaction rate, highlighting the enzyme's substrate recognition capabilities. nih.gov Regioselective deprotection, such as the removal of acetyl groups, is also crucial for synthesizing partially substituted nucleoside intermediates, and enzymes provide a powerful tool for achieving this with high precision. nih.gov

Analytical Characterization and Purity Assessment of 2-Chloroadenosine Related Compounds

Ensuring the purity and quality of 2-Chloroadenosine requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable techniques for this purpose.

Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of 2-Chloroadenosine and its process-related impurities. jocpr.comjocpr.com These methods are crucial for quality control and for monitoring the compound in various dosage forms and during stability studies. jocpr.comjocpr.com

A validated method capable of separating 2-Chloroadenosine from its potential impurities involves using a C18 column with an isocratic or gradient elution system. jocpr.comjocpr.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer adjusted to an acidic pH. jocpr.comjocpr.com For example, a mobile phase of acetonitrile and methanol (1:1 v/v) with the pH adjusted to 3.2 using ortho-phosphoric acid has been successfully used. jocpr.com Detection is typically performed using a UV detector at a wavelength where the analytes have significant absorbance, such as 205 nm or 264 nm. jocpr.comcaymanchem.com

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, covering parameters like system suitability, specificity, linearity, range, precision, accuracy, and robustness. jocpr.comjocpr.com This ensures the method is reliable and suitable for its intended purpose, which includes the determination of 2-Chloroadenosine as a process-related impurity in the synthesis of other active pharmaceutical ingredients like Regadenoson. jocpr.com

Table 1: Example HPLC Method Parameters for 2-Chloroadenosine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18-3v (250 mm × 4.6 mm, 5 µm) | jocpr.comjocpr.com |

| Mobile Phase | Acetonitrile and Methanol (1:1 v/v), pH 3.2 with H₃PO₄ | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.comjocpr.com |

| Detection | UV at 205 nm | jocpr.com |

| Temperature | Ambient | jocpr.com |

| Mode | Isocratic or Gradient | jocpr.comjocpr.com |

LC/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for impurity profiling. nih.govresolvemass.ca This technique is instrumental in identifying and quantifying trace-level impurities and degradation products that may not be detectable by HPLC-UV alone. resolvemass.cachimia.ch

For 2-Chloroadenosine, LC/MS is used to identify products formed during hydrolysis and other stress conditions. nih.govresearchgate.net In stability studies, the mass spectrometer can identify the fragment ions corresponding to specific degradation products. For example, the hydrolytic products of 2-Chloroadenosine have been identified as 2-chloroadenine (m/z 170.3) and adenine (B156593) (m/z 136.3). nih.govresearchgate.net LC/MS/MS, or tandem mass spectrometry, can provide even more detailed structural information by generating 'fingerprints' of impurities, which consist of a precursor ion mass and several product ion masses. nih.gov This fingerprinting is highly reproducible and can distinguish between isomers, aiding in the tentative structural assignment of unknown impurities. nih.gov

Table 2: Mass Spectrometry Data for 2-Chloroadenosine and Hydrolysis Product

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Identification | Reference |

|---|---|---|---|---|

| 2-Chloroadenosine | 302.0651 | 170 | Purine base fragment | nih.gov |

| 2-Chloroadenine | Not Applicable | 170.3 | Hydrolysis product | nih.govresearchgate.net |

Stability Studies of 2-Chloroadenosine against Hydrolysis

The stability of 2-Chloroadenosine is a critical parameter, particularly its susceptibility to hydrolysis under various conditions. Studies have been conducted to evaluate its stability across a range of pH values and temperatures using LC and LC/MS analyses. nih.govresearchgate.net

The hydrolysis of 2-Chloroadenosine follows pseudo-first-order kinetics. nih.govresearchgate.net Research indicates that the presence of the chlorine atom at the 2-position of the purine base significantly increases the stability of the nucleoside against acid hydrolysis compared to adenosine and 5'-chloro-5'-deoxyadenosine. nih.govresearchgate.net This enhanced stability is a notable characteristic of the compound.

However, the stability is pH-dependent. In a study on the related compound 2-chloro-2'-deoxyadenosine (Cladribine), it was found to be stable in basic and neutral pH. nih.gov In contrast, decomposition markedly increased in acidic conditions. At pH 2 and 37°C, only 13% of the compound remained after 6 hours, with a calculated half-life of 1.6 hours. nih.gov At pH 1, the degradation was even more rapid. nih.gov These findings underscore the importance of pH control in formulations and experimental solutions containing 2-chloroadenosine analogs.

Table 3: Stability of a 2-Chloroadenosine Analog (2-chloro-2'-deoxyadenosine) at 37°C

| pH | Half-life (T½) | Remaining Compound after Time | Reference |

|---|---|---|---|

| 2 | 1.6 hours | 13% after 6 hours | nih.gov |

| 1 | 0.37 hours | 2% after 2 hours | nih.gov |

Metabolism and Biotransformation of 2 Chloroadenosine in Biological Systems

Intracellular Phosphorylation Pathways of 2-Chloroadenosine (B27285) to its Monophosphate and Triphosphate Forms

The intracellular activity of 2-chloroadenosine is contingent upon its conversion into nucleotide derivatives. This process is initiated by phosphorylation, a fundamental step for its subsequent metabolic and pharmacological effects.

Formation of 2-Chloro-adenosine-5'-O-monophosphate

Upon transport into the cell, 2-chloroadenosine (2-CADO) serves as a substrate for adenosine (B11128) kinase. This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl position of the ribose moiety of 2-CADO. This reaction yields 2-chloro-adenosine-5'-O-monophosphate (2-chloro-AMP). This initial phosphorylation is a critical and requisite step for all subsequent intracellular metabolic events involving the compound. The dependence on this step is demonstrated by the fact that inhibition of adenosine kinase almost completely blocks the downstream biological effects of 2-CADO, such as the induction of apoptosis nih.gov.

Conversion to 2-Chloro-ATP and other Nucleotide Derivatives

Following its formation, 2-chloro-AMP enters the purine (B94841) nucleotide salvage pathway. It is sequentially phosphorylated by intracellular kinases to form 2-chloro-adenosine-5'-diphosphate (2-chloro-ADP) and subsequently 2-chloro-adenosine-5'-triphosphate (2-chloro-ATP). While the specific kinases responsible for these subsequent phosphorylations are analogous to those that process adenosine monophosphate (i.e., nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases), the triphosphate form, 2-chloro-ATP, is considered the major active metabolite. The accumulation of 2-chloro-ATP within the cell is a key determinant of the compound's ultimate cytotoxic and metabolic impact.

Resistance to Adenosine Deaminase-Mediated Deamination

A key characteristic of 2-chloroadenosine that distinguishes it from endogenous adenosine is its resistance to deamination by the enzyme adenosine deaminase (ADA) nih.gov. ADA rapidly converts adenosine to inosine, thereby terminating its signaling and metabolic activity. The presence of the chlorine atom at the 2-position of the purine ring renders 2-chloroadenosine a poor substrate for ADA, making it a metabolically stable analog of adenosine . This resistance to degradation allows 2-chloroadenosine to persist longer in the extracellular and intracellular environments, leading to sustained biological effects nih.gov.

Cleavage and Formation of 2-Chloroadenine (B193299) Metabolites

The cleavage of the glycosidic bond in 2-chloroadenosine, which would separate the 2-chloroadenine base from the ribose sugar, is a potential metabolic pathway catalyzed by purine nucleoside phosphorylase (PNP). However, studies on the substrate specificity of PNP have shown a significant difference between bacterial and mammalian enzymes. While bacterial (E. coli) PNP can effectively cleave related compounds like 2-chloro-2'-deoxyadenosine, mammalian PNP is reported to be inactive towards these substrates nih.gov. This suggests that in mammalian biological systems, the cleavage of 2-chloroadenosine to form 2-chloroadenine is not a significant metabolic route. The compound's primary metabolic fate is phosphorylation via the adenosine kinase pathway.

Role of Adenosine Kinase in 2-Chloroadenosine Metabolism

Adenosine kinase is the central and indispensable enzyme in the metabolism of 2-chloroadenosine nih.gov. By catalyzing the initial phosphorylation to 2-chloro-AMP, it acts as the gateway for the compound's entry into the intracellular nucleotide pool. The activity of adenosine kinase is the rate-limiting step for the formation of the active triphosphate metabolite, 2-chloro-ATP. The essential nature of this enzyme is highlighted by experiments where its inhibition prevents the phosphorylation of 2-CADO and consequently abrogates its biological effects nih.gov. Therefore, the metabolic impact and therapeutic potential of 2-chloroadenosine are fundamentally dependent on the expression and activity of adenosine kinase in target cells.

Information Not Available for 2-Chloro-adenosine monophosphate

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to generate an article on the "Molecular and Biochemical Mechanisms of Action" of This compound that adheres to the detailed outline provided.

The majority of published research focuses on the related compound 2-Chloroadenosine (the nucleoside) and its various N6-substituted derivatives, such as 2-Chloro-N6-cyclopentyladenosine (CCPA). While 2-Chloroadenosine is known to be metabolized within cells to its monophosphate, diphosphate, and triphosphate forms nih.gov, detailed pharmacological studies characterizing the specific interactions of the monophosphate form with purinergic receptor subtypes are not extensively available in public research databases.

The provided outline requires specific data on:

Adenosine A1, A2A, A2B, and A3 receptor agonism and binding affinities for this compound.

The potential for agonist-antagonist conversion at the A3 receptor.

The characterization of novel micromolar-affinity binding sites.

The direct modulation of adenylate cyclase activity.

While it is known that 2-Chloroadenosine acts as an agonist at A1, A2A, and A3 adenosine receptors with varying affinities (Ki values of 300, 80, and 1900 nM, respectively) tocris.com, and that it can modulate adenylate cyclase activity nih.govnih.gov, this information pertains to the parent nucleoside. Scientific protocol dictates that these findings cannot be directly attributed to the monophosphate derivative without specific experimental evidence.

Studies on similar compounds, such as 8-chloro-cyclic adenosine monophosphate (8-Cl-cAMP), indicate that it can act as a prodrug, being converted extracellularly to 8-chloroadenosine (B1666358), which is then taken up by cells and phosphorylated to its active triphosphate form nih.gov. This highlights the complexity of the metabolic pathways and the necessity of studying each metabolite individually to understand its specific pharmacological profile.

Given the strict requirement to focus solely on This compound and the lack of specific data for this compound in the scientific literature, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Molecular and Biochemical Mechanisms of Action

Modulation of Adenylate Cyclase Activity

Inhibition of Forskolin-Stimulated Adenylate Cyclase

Forskolin is a labdane (B1241275) diterpene that directly activates most isoforms of adenylate cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP), leading to a significant increase in intracellular cAMP levels. nih.govnih.govmedchemexpress.com This makes it a valuable tool in research to study the components of the cAMP signaling pathway. The interaction of purinergic agents with this stimulated state can reveal their modulatory effects on cAMP production.

While direct studies on 2-Cl-AMP's effect on forskolin-stimulated adenylate cyclase are not extensively documented, the actions of its active metabolite, 2-chloroadenosine (B27285), provide significant insight. Adenosine receptor agonists can have dual effects on adenylate cyclase activity. Activation of A1 adenosine receptors typically leads to the inhibition of adenylate cyclase via the Gi protein subunit, which would counteract the stimulatory effect of forskolin. wikipedia.org Conversely, activation of A2A adenosine receptors stimulates adenylate cyclase activity through the Gs protein subunit. nih.gov Therefore, the net effect of 2-Cl-AMP, acting through its conversion to 2-Cl-Ado, on a forskolin-stimulated system would depend on the specific adenosine receptor subtypes expressed on the cell type and their respective coupling to Gi or Gs proteins.

Inhibition of Agonist-Stimulated cAMP Formation

The formation of cAMP is a critical step in the signaling cascade of many G-protein coupled receptors (GPCRs). youtube.comyoutube.com Agonists that bind to Gs-coupled receptors stimulate adenylate cyclase, increasing cAMP production, while agonists for Gi-coupled receptors inhibit this process. wikipedia.org 2-Chloro-adenosine monophosphate, primarily through its conversion to 2-chloroadenosine, can modulate the cAMP formation stimulated by other agonists.

2-chloroadenosine acts as an agonist at various adenosine receptors. tocris.comcaymanchem.com When interacting with cells that express A1 adenosine receptors, it can inhibit the adenylate cyclase activity stimulated by other Gs-coupled receptor agonists. This inhibitory effect is a hallmark of A1 receptor activation and serves as a key mechanism for its physiological functions. For instance, in tissues where A1 receptors are prominent, 2-Cl-Ado would be expected to dampen the cAMP response initiated by hormones or neurotransmitters that signal through Gs-coupled receptors.

Role of Adenosine Receptor Subtypes in cAMP Regulation

The regulation of cAMP by 2-Cl-AMP is mediated by its active form, 2-chloroadenosine, which does not discriminate highly between adenosine receptor subtypes, acting as an agonist for A1, A2A, and A3 receptors. tocris.comcaymanchem.com The ultimate effect on cAMP levels is determined by the receptor subtype that is preferentially activated and its downstream signaling pathway.

A1 Receptors: These receptors couple to Gi/Go proteins. Their activation inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels. wikipedia.org

A2A and A2B Receptors: These receptors couple to Gs proteins. Their activation stimulates adenylate cyclase, resulting in an increase in intracellular cAMP. nih.gov Studies on rat inner medullary collecting duct cells showed that 2-chloroadenosine increased cAMP content, suggesting the major adenosine receptors in these cells are the stimulatory (A2) type. nih.gov

A3 Receptors: These receptors primarily couple to Gi/Go proteins, leading to the inhibition of adenylate cyclase and a reduction in cAMP. nih.gov

The following table summarizes the interaction of 2-chloroadenosine with adenosine receptor subtypes and their primary effect on cAMP regulation.

| Adenosine Receptor Subtype | Primary G-Protein Coupling | Effect on Adenylate Cyclase | Impact on Intracellular cAMP |

|---|---|---|---|

| A1 | Gi/Go | Inhibition | Decrease |

| A2A | Gs | Stimulation | Increase |

| A2B | Gs | Stimulation | Increase |

| A3 | Gi/Go | Inhibition | Decrease |

Effects on Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways

Intracellular cAMP Level Modulation

As a consequence of its interaction with multiple adenosine receptor subtypes, 2-Cl-AMP, via 2-Cl-Ado, can either increase or decrease intracellular cAMP levels depending on the cellular context. wikipedia.orgnih.gov In cells predominantly expressing A2A or A2B receptors, treatment would lead to an elevation of intracellular cAMP. nih.gov For example, in primary cultures of rat inner medullary collecting ducts, 2-chloroadenosine was found to increase the cellular content of cAMP. nih.gov Conversely, in cells where A1 or A3 receptors are dominant, a decrease in cAMP levels would be observed. This ability to modulate intracellular cAMP is central to the diverse physiological effects of adenosine analogues. The modulation of intracellular cAMP can influence a vast number of cellular processes, including gene expression, metabolism, cell growth, and apoptosis. nih.govnih.gov

Extracellular cAMP-Adenosine Pathway and its Physiological Implications

Recent research has highlighted the significance of an "extracellular cAMP-adenosine pathway". nih.govfrontiersin.org In this pathway, intracellular cAMP is transported into the extracellular space by ATP-binding cassette (ABC) transporters. Once outside the cell, extracellular cAMP is metabolized by ecto-phosphodiesterases (ecto-PDEs) to adenosine monophosphate (AMP). This AMP is then further hydrolyzed by ecto-5'-nucleotidases (like CD73) to produce adenosine. nih.govfrontiersin.org This extracellularly generated adenosine can then act on cell surface adenosine receptors, creating a local feedback loop.

This compound can be considered a stable analog that enters this pathway. It can be acted upon by ecto-5'-nucleotidases to generate 2-chloroadenosine, which then exerts its effects on surrounding cells. This pathway is particularly relevant in physiological and pathological conditions such as inflammation and hypoxia, where extracellular nucleotide and nucleoside signaling plays a crucial regulatory role. nih.govnih.gov For instance, in the airways, this pathway can influence inflammation and bronchoconstriction. nih.govfrontiersin.org

Influence on Phosphodiesterase Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, including cAMP and cGMP, thereby terminating their signaling. pressbooks.pub They hydrolyze the 3',5'-phosphodiester bond in cAMP to form AMP. pressbooks.pub The activity of these enzymes is crucial for regulating the amplitude and duration of cAMP signaling.

While there is no evidence to suggest that 2-Cl-AMP directly inhibits or activates intracellular PDEs, it is a substrate for ecto-phosphodiesterases as part of the extracellular cAMP-adenosine pathway. Furthermore, studies using the related compound 8-chloro-cAMP (8-Cl-cAMP) have shown that its extracellular conversion to 8-chloro-adenosine can be blocked by PDE inhibitors. nih.gov This suggests that an extracellular phosphodiesterase is responsible for converting the cyclic monophosphate form to the monophosphate form, which is then dephosphorylated to the active nucleoside. This indicates that the activity of extracellular PDEs can regulate the bioavailability of the active metabolite of compounds like 2-Cl-AMP.

Interactions with P2 Purinoceptors and Calcium Signaling

Extracellular nucleotides like ATP signal through P2 purinoceptors, which are broadly divided into P2X (ion channels) and P2Y (G protein-coupled) receptors. This signaling is crucial for modulating intracellular calcium ([Ca²⁺]i) levels, which in turn control a vast array of cellular functions. frontiersin.orgnih.gov

P2Y receptors, upon activation by agonists like ATP, typically trigger the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP₃) and subsequent release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. frontiersin.orgnih.govplos.org This results in a transient spike in cytosolic calcium. While 2-Cl-AMP itself is not a primary agonist for P2Y receptors, its structural similarity to adenosine suggests complex interactions within the purinergic signaling network. Some studies have shown that combining adenosine receptor agonists with P2Y₁₂ antagonists can potentiate the inhibition of platelet function, a process heavily dependent on both cAMP and calcium signaling. mdpi.com This indicates a potential for crosstalk between adenosine and P2Y receptor pathways. However, direct evidence of 2-Cl-AMP or its metabolites potentiating ATP-induced calcium transients via P2Y receptors is not well-documented. The dominant interaction appears to be with adenosine receptors, which can modulate these signaling events.

2-Chloro-adenosine is a known agonist for adenosine receptors, with affinity for A₁, A₂ₐ, and A₃ subtypes. tocris.com The activation of A₁ receptors, which are Gᵢ/ₒ protein-coupled, is particularly significant. This coupling leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and can modulate ion channel activity, often resulting in inhibitory cellular responses. nih.gov

In the context of neuronal signaling, selective A₁ receptor agonists like 2-chloro-N⁶-cyclopentyladenosine (CCPA) have been shown to cause a significant depression of synaptic transmission. nih.gov This synaptic depression is linked to the modulatory role of A₁ receptors on calcium dynamics. Activation of presynaptic A₁ receptors can inhibit calcium influx through voltage-dependent calcium channels, thereby reducing neurotransmitter release. Postsynaptically, A₁ receptor signaling can also influence calcium-dependent processes. Therefore, the activation of A₁ receptors by 2-chloro-adenosine is expected to lead to a depression of sustained calcium plateaus that are often dependent on continuous calcium influx or prolonged signaling cascades. This inhibitory effect is a key mechanism of adenosinergic modulation in tissues like the brain. nih.govnih.gov

Inhibition of DNA and RNA Synthesis Pathways

Many of the most profound biological effects of 2-chloro-adenosine are not mediated by surface receptors but occur after its intracellular phosphorylation. nih.govnih.gov Once inside the cell, it is converted to 2-Cl-AMP by adenosine kinase, and further to 2-Cl-ADP and 2-Cl-ATP. nih.govnih.gov These metabolites, particularly the triphosphate form, are potent inhibitors of nucleic acid synthesis.

While 2-Cl-ATP can interfere with RNA synthesis, its deoxy-analog, 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP), is a well-characterized and powerful inhibitor of DNA synthesis. nih.govcreative-biolabs.com CldATP, derived from the clinical drug Cladribine (2-chloro-2'-deoxyadenosine), acts as a strong inhibitor of ribonucleotide reductase (RNR). nih.govdrugbank.com RNR is the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, a rate-limiting step in producing the building blocks for DNA replication. nih.govmdpi.com

In studies on human lymphoblastic cells, CldATP was found to inhibit the reduction of ADP, CDP, UDP, and GDP with 50% inhibition occurring at very low concentrations (0.1 to 0.3 µM). nih.gov This inhibition of RNR leads to a depletion of the deoxyribonucleotide pools necessary for DNA synthesis. nih.gov Although the user's query specifies 2-Chloro-ATP (the ribonucleoside), the primary mechanism for potent DNA synthesis inhibition in this class of compounds is documented for its deoxy-counterpart, CldATP, through its action on ribonucleotide reductase.

| Compound | Target Enzyme | Mechanism | Result |

| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | Ribonucleotide Reductase (RNR) | Strong inhibitor of the reduction of all four ribonucleoside diphosphates. | Depletion of dNTP pools, leading to inhibition of DNA synthesis. nih.gov |

| 2-Chloro-adenosine | - | Intracellular conversion to 2-Cl-ATP. | General inhibition of macromolecular synthesis (DNA, RNA, protein). nih.gov |

The metabolism of 2-chloro-adenosine can lead to a significant decrease in the concentration of intracellular ATP. nih.gov This depletion occurs through multiple mechanisms. Firstly, the phosphorylation of 2-chloro-adenosine to its mono-, di-, and triphosphate forms consumes ATP molecules. Secondly, the resulting 2-Cl-ATP can act as an inhibitor of enzymes involved in energy metabolism. For instance, studies on the related compound 8-chloroadenosine (B1666358) have shown that its triphosphate metabolite can inhibit ATP synthase, the enzyme that generates the bulk of cellular ATP. nih.gov

In leukemic B-cells, incubation with 2-chloro-adenosine resulted in its efficient conversion to 2-Cl-ATP, which was paralleled by a marked decrease in intracellular ATP levels. nih.gov This energy depletion contributes significantly to the compound's cytotoxic effects, working in concert with the accumulation of the toxic triphosphate analog to induce apoptosis. nih.govnih.gov Similarly, in studies of experimental brain ischemia, treatment with 2-chloro-adenosine was found to influence ATP levels. nih.gov

| Cell Type | Compound | Observation | Consequence |

| Leukemic B-Cells (EHEB) | 2-Chloro-adenosine | Efficient conversion to 2-Cl-ATP. | Decrease in intracellular ATP concentration. nih.gov |

| B-CLL Lymphocytes | 2-Chloroadenine (B193299) (metabolite) | Formation of Chloro-ATP. | Decrease in intracellular ATP at high concentrations. nih.gov |

| Gerbil Brain (Ischemia) | 2-Chloro-adenosine | - | Influenced ATP production and Na,K ATPase activity. nih.gov |

The efficacy of 2-chloro-adenosine is critically linked to its interactions with purine (B94841) salvage pathways. ontosight.aiwikipedia.org A key feature is its resistance to degradation by adenosine deaminase (ADA), an enzyme that normally breaks down adenosine. nih.govnih.gov This resistance allows 2-chloro-adenosine to persist in the extracellular space and within cells, making it available for activation by other salvage enzymes. nih.govscbt.com

The primary activation step is phosphorylation by adenosine kinase (AK). nih.govnih.govontosight.ai Studies have shown that inhibiting AK with compounds like 5-iodotubercidin (B1582133) completely prevents the cytotoxic effects of 2-chloro-adenosine, confirming that its intracellular phosphorylation is essential for its activity. nih.govnih.govnih.gov This demonstrates that 2-chloro-adenosine is a substrate for, rather than an inhibitor of, adenosine kinase.

The base form, 2-chloroadenine, which is a major catabolite of the related drug Cladribine, can also enter salvage pathways. It is metabolized via adenine (B156593) phosphoribosyltransferase (APRT) to form 2-Cl-AMP and subsequently 2-Cl-ATP, contributing to cytotoxicity. nih.govontosight.ai There is less evidence that 2-Cl-AMP or its derivatives act as direct blockers of the primary salvage pathway enzymes themselves; rather, they exploit these enzymes for their own metabolic activation.

Induction of Nitric Oxide Synthesis in Vascular Smooth Muscle Cells

2-Chloroadenosine has been identified as a significant modulator of nitric oxide (NO) production in vascular smooth muscle cells (SMCs). Research indicates that this compound augments the synthesis of NO, a critical signaling molecule in the cardiovascular system.

Studies conducted on cultured rat vascular smooth muscle cells have shown that 2-chloroadenosine, in a dose-dependent manner, significantly increases the production of nitrite (B80452), a stable metabolite of NO. nih.govbritannica.com This effect is particularly pronounced when the cells are co-stimulated with the cytokine interleukin-1 beta (IL-1β), which itself induces NO synthase. nih.govbritannica.com The potentiation of NO synthesis by 2-chloroadenosine is accompanied by an increase in the messenger RNA (mRNA) levels of inducible NO synthase (iNOS), the enzyme responsible for this elevated production. nih.govbritannica.com

The mechanism of action is primarily mediated through the activation of A2 adenosine receptors. nih.govtocris.com The use of selective antagonists has demonstrated that the A2a receptor subtype is involved in this pathway. nih.govbritannica.com For instance, the A2a receptor antagonist KF17837 was found to inhibit the 2-chloroadenosine-mediated increase in nitrite production, whereas the A1 receptor antagonist DPCPX did not have a significant effect. nih.govbritannica.comtocris.com

Furthermore, the signaling cascade involves the second messenger cyclic adenosine monophosphate (cAMP). 2-Chloroadenosine has been observed to dose-dependently increase intracellular cAMP levels in vascular smooth muscle cells. nih.govbritannica.com This suggests that the augmentation of NO synthesis is, at least in part, dependent on a cAMP-mediated pathway. nih.govbritannica.com However, some evidence also points to the involvement of A2B receptors linked to a pathway that may not directly involve adenylyl cyclase or protein kinase A, indicating a complex regulatory mechanism. tocris.comsigmaaldrich.comnih.gov

Table 1: Effect of Adenosine Receptor Antagonists on 2-Chloroadenosine-Induced Nitrite Production in Vascular Smooth Muscle Cells

| Compound | Receptor Target | Effect on 2-Chloroadenosine-Mediated Nitrite Production | Reference |

|---|---|---|---|

| KF17837 | A2a Antagonist | Inhibitory | nih.govtocris.com |

| DPCPX | A1 Antagonist | No significant inhibition | nih.govtocris.com |

| DPSPX | A1/A2 Antagonist | Inhibitory | tocris.com |

Effects on Inositol Phospholipid Hydrolysis and Second Messenger Systems

Beyond the well-established cAMP pathway, the influence of 2-chloroadenosine extends to other second messenger systems, including the inositol phospholipid signaling cascade, although its role appears to be modulatory rather than direct.

The inositol phospholipid pathway is a crucial signaling mechanism initiated by the activation of phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two distinct second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.gov IP₃ is a soluble molecule that diffuses into the cytosol to trigger the release of calcium (Ca²⁺) from intracellular stores, while DAG remains in the cell membrane where it activates protein kinase C (PKC). nih.govnih.gov

Direct activation of phospholipase C by 2-chloroadenosine has not been consistently observed. However, research in cultured striatal astrocytes has revealed that 2-chloroadenosine can significantly potentiate the activation of phospholipase C induced by other agents, such as the α1-adrenergic agonist methoxamine. nih.gov In these studies, 2-chloroadenosine alone was inactive but markedly enhanced the production of inositol phosphates when applied with the agonist. nih.gov This potentiating effect was found to be complex, involving the release of arachidonic acid and the action of glutamate (B1630785), suggesting an indirect modulatory role on the PLC/IP₃ pathway. nih.gov

Therefore, while the primary second messenger system activated by 2-chloroadenosine is the adenylyl cyclase/cAMP pathway, it also possesses the capability to influence the inositol phospholipid system. This cross-talk between signaling cascades allows for the integration of multiple extracellular signals to fine-tune cellular responses. The elevation of cAMP can itself interact with Ca²⁺ signaling, demonstrating the intricate network of second messengers that regulate cell function. miami.edu

Table 2: Key Second Messengers and Their General Function

| Second Messenger | Generating Enzyme | Primary Function | Reference |

|---|---|---|---|

| Cyclic Adenosine Monophosphate (cAMP) | Adenylyl Cyclase | Activates Protein Kinase A (PKA) | nih.govresearchgate.net |

| Inositol 1,4,5-trisphosphate (IP₃) | Phospholipase C (PLC) | Mobilizes intracellular Ca²⁺ | nih.gov |

| Diacylglycerol (DAG) | Phospholipase C (PLC) | Activates Protein Kinase C (PKC) | nih.gov |

| Nitric Oxide (NO) | Nitric Oxide Synthase (NOS) | Activates guanylyl cyclase, smooth muscle relaxation | britannica.com |

Cellular Transport and Disposition of 2 Chloroadenosine

Equilibrative Nucleoside Transporter (ENT) Mediated Uptake

Equilibrative nucleoside transporters (ENTs) facilitate the bidirectional movement of nucleosides down their concentration gradient. 2-Chloroadenosine (B27285) has been identified as a key substrate for several members of this transporter family.

Studies on human erythrocytes have demonstrated the presence of a saturable uptake mechanism for 2-chloroadenosine. nih.govcapes.gov.br This indicates that the transport is carrier-mediated and not due to simple diffusion. The process is characterized by an apparent Michaelis-Menten constant (Km) of 23 µM at 22°C. nih.govcapes.gov.br This saturable transport system was found to be absent in dog erythrocytes, where the entry of 2-chloroadenosine was slow and linear with concentration. nih.gov The uptake in human erythrocytes is inhibited by adenosine (B11128) and uridine (B1682114), but not by the purine (B94841) base adenine (B156593). nih.govcapes.gov.br

Further characterization of the transport mechanism reveals that 2-chloroadenosine acts as an apparent competitive inhibitor of uridine influx into human erythrocytes, with an apparent inhibition constant (Ki) of 33 µM. nih.govcapes.gov.br This Ki value is closely aligned with the Km value for 2-chloroadenosine uptake, suggesting that both nucleosides share the same transport pathway. nih.gov Additionally, 2-chloroadenosine competitively inhibits the high-affinity binding of nitrobenzylthioinosine (NBMPR), a potent inhibitor of equilibrative nucleoside transport, with an apparent Ki of 0.18 mM. nih.govcapes.gov.br Evidence also shows that uridine can induce the countertransport of 2-chloroadenosine, and vice-versa, further confirming their interaction with the same carrier protein. nih.govcapes.gov.br

The primary equilibrative nucleoside transporter in many cell types is the NBMPR-sensitive human equilibrative nucleoside transporter 1 (hENT1). nih.gov Research suggests that 2-chloroadenosine is transported into cells, such as rheumatoid arthritis fibroblast-like synoviocytes, via hENT1. nih.gov The apoptotic effects induced by 2-chloroadenosine in these cells were inhibited by NBMPR, supporting the role of this transporter in its uptake. nih.gov

2-Chloroadenosine is also a substrate for the human equilibrative nucleoside transporter 4 (hENT4). nih.govnih.gov Studies using a recombinant transfection model confirmed that hENT4 mediates both the influx and efflux of 2-chloroadenosine. nih.gov This established hENT4 as a bidirectional transporter for this adenosine analogue, similar to other members of the ENT family. nih.gov The transport of 2-chloroadenosine by hENT4 is notably enhanced in acidic environments. nih.gov

The transport of 2-chloroadenosine via hENT4 exhibits distinct, pH-dependent kinetics. nih.govnih.gov At an acidic pH of 6.0, the transport is biphasic. nih.gov At low substrate concentrations (below 200 µM), it operates as a high-affinity (Km ~ 50 µM), low-capacity (Vmax ~ 30 pmol/mg/min) system. nih.gov As substrate concentrations increase above 200 µM, it shifts to a low-affinity (Km > 600 µM), high-capacity (Vmax ~ 500 pmol/mg/min) system that displays positive cooperativity. nih.gov

In contrast, at a neutral pH of 7.5, only the low-affinity component is observed, with a Km of approximately 2 mM. nih.gov The efflux of [3H]2-chloroadenosine from cells is also significantly enhanced, by more than four-fold, at an acidic pH compared to neutral or alkaline conditions. nih.govresearchgate.net This pH-dependent activity is a unique characteristic of hENT4-mediated transport. nih.gov While adenosine can inhibit the hENT4-mediated uptake of 2-chloroadenosine at pH 6.0, uridine at concentrations up to 3 mM does not. nih.govresearchgate.net

| Kinetic Parameter | Low Substrate Concentration (<200 µM) | High Substrate Concentration (>200 µM) |

|---|---|---|

| Affinity (Km) | ~ 50 µM | > 600 µM |

| Capacity (Vmax) | ~ 30 pmol/mg/min | ~ 500 pmol/mg/min |

| Cooperativity | Michaelis-Menten | Positive Cooperativity |

Interaction with Nucleoside Transport Sites in Brain Membranes

In rat brain synaptic membranes, [3H]-2-chloroadenosine has been utilized as a suitable ligand to study adenosine receptors. nih.gov Binding sites labeled by [3H]-2-chloroadenosine demonstrated a high affinity, with a dissociation constant (KD) value of 23.5 nM. nih.gov This binding is sensitive to heat and is pH-dependent, suggesting the involvement of protein molecules. nih.gov

Preclinical Pharmacological Effects and Applications in Disease Models

In Vitro and In Vivo Oncology Research

Preclinical oncology research has demonstrated that 2-Chloroadenosine (B27285), a precursor to 2-Cl-AMP, exhibits cytotoxic effects against a range of cancer cell lines. nih.gov Its anti-tumor potential has been evaluated in both laboratory cell cultures (in vitro) and in animal models (in vivo), showing promise in inhibiting tumor growth. nih.govnih.gov The primary mechanism of its anti-cancer activity is not through interaction with adenosine (B11128) receptors on the cell surface, but rather through its uptake into the cell and subsequent metabolic conversion. nih.govnih.gov

Once inside the cell, 2-Chloroadenosine is phosphorylated by adenosine kinase to form 2-Chloro-adenosine monophosphate (2-Cl-AMP). nih.govnih.gov This is a critical step, as the inhibition of adenosine kinase negates the compound's cytotoxic effects. nih.gov 2-Cl-AMP is further metabolized to its triphosphate form, 2-chloro-ATP, which acts as an antimetabolite. nih.govnih.gov This intracellular conversion is key to its ability to interfere with cellular processes and induce cell death. nih.gov

Induction of Apoptosis in Leukemic Cell Lines

2-Chloroadenosine has been shown to be a potent inducer of apoptosis in leukemic cells, particularly in chronic lymphocytic leukemia (CLL). nih.govbohrium.com In vitro studies on the EHEB leukemia cell line demonstrated that 2-Chloroadenosine treatment leads to hallmark features of apoptosis. nih.gov Similarly, exposure of lymphocytes from CLL patients to the compound triggered apoptotic cell death. nih.govbohrium.com The effectiveness of apoptosis induction was observed to be both time and dose-dependent. nih.gov Interestingly, the degree of drug-induced DNA fragmentation was lower in B-leukemic cells from patients with high-risk and refractory disease, suggesting a correlation between the compound's apoptotic efficacy and the disease status. nih.govbohrium.com

Molecular Mechanisms of Apoptosis (Caspase Activation, DNA Fragmentation, Cytochrome c Release, Mcl-1 Regulation)

The apoptotic process initiated by 2-Chloroadenosine involves the intrinsic pathway, a major cell death signaling route. nih.gov Key molecular events observed in this process include:

Caspase Activation: Treatment with 2-Chloroadenosine leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov This activation is a downstream event that leads to the cleavage of essential cellular proteins.

DNA Fragmentation: A classic hallmark of apoptosis, the cleavage of DNA into nucleosomal-sized fragments, has been consistently observed in leukemic cells following exposure to 2-Chloroadenosine. nih.govnih.gov This indicates the activation of endonucleases that degrade the cell's genetic material.

Cytochrome c Release: The compound induces the release of cytochrome c from the mitochondria into the cytosol. nih.gov This is a pivotal step in the intrinsic apoptotic pathway, as cytosolic cytochrome c triggers the formation of the apoptosome and subsequent caspase activation.

Mcl-1 Regulation: A decline in the protein levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family, is associated with 2-Chloroadenosine-induced apoptosis. nih.gov The downregulation of Mcl-1 likely contributes to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

These molecular events collectively illustrate a coordinated induction of the intrinsic apoptotic pathway by the intracellular metabolites of 2-Chloroadenosine.

| Apoptotic Marker | Observation in Leukemic Cells Treated with 2-Chloroadenosine | Reference |

| Caspase-3 | Activated | nih.gov |

| DNA | Fragmented into nucleosomal multimers | nih.govnih.gov |

| Cytochrome c | Released from mitochondria into the cytosol | nih.gov |

| Mcl-1 Protein | Level declined | nih.gov |

Cell Cycle Arrest in Prostate Cancer Cells

In human prostate cancer cells, specifically the PC3 cell line, 2-Chloroadenosine has been found to induce cell cycle arrest. nih.govnih.gov The compound, acting as a metabolic precursor, leads to an accumulation of cells in the S-phase of the cell cycle. nih.goveurekaselect.com This arrest is a direct consequence of the inhibition of DNA synthesis. nih.goveurekaselect.com By halting the progression of the cell cycle, the compound prevents cancer cells from proliferating. researchgate.net This ability to trigger cell cycle arrest can also be exploited to enhance the cytotoxicity of other anticancer agents when used in combination. nih.goveurekaselect.com

Inhibition of DNA and RNA Macromolecular Synthesis

A significant aspect of 2-Chloroadenosine's anti-cancer activity is its ability to inhibit the synthesis of macromolecules essential for cell survival and proliferation. nih.gov Its intracellular metabolite, 2-Cl-ATP, acts as an irreversible inhibitor of several key enzymes involved in DNA biosynthesis. nih.govresearchgate.net This leads to a halt in DNA synthesis, which is the primary cause of toxicity in PC3 prostate cancer cells. nih.gov The inhibition is due to a lack of necessary substrates for DNA polymerization. nih.gov

Studies have shown that 2-Chloroadenosine causes a more substantial decrease in DNA synthesis compared to RNA and protein synthesis. nih.gov However, a general inhibition of DNA, RNA, and protein synthesis has been observed in leukemic B-cells. nih.gov This broad inhibition of macromolecular synthesis contributes significantly to its cytotoxic effects. nih.gov

Effects on Cholangiocarcinoma Cell Viability

Research has also explored the effects of 2-Chloroadenosine on cholangiocarcinoma (CCA), a type of bile duct cancer. Studies have shown that it can inhibit the viability of CCA cell lines. nih.gov A metabolically stable analog of adenosine, 2-Chloroadenosine, demonstrated a higher inhibitory effect on CCA cell growth compared to adenosine itself. nih.govnih.gov The proposed mechanism involves its conversion to AMP, leading to a disturbance in intracellular AMP levels and subsequent activation of 5' AMP-activated protein kinase (AMPK). nih.govnih.gov The IC50 values, which represent the concentration required to inhibit the growth of 50% of cells, were determined to be 113 µM for the HuCCA-1 cell line and 50 µM for the RMCCA-1 cell line. nih.gov

| Cell Line | IC50 of 2-Chloroadenosine | Reference |

| HuCCA-1 | 113 µM | nih.gov |

| RMCCA-1 | 50 µM | nih.gov |

Role in Cell Methylation Perturbation

While direct studies on the effect of this compound on cell methylation are not extensively detailed in the provided context, the broader context of adenosine analogs and cellular processes offers some insight. DNA methylation is a crucial epigenetic mechanism that can regulate gene expression. nih.gov Alterations in DNA methylation patterns can impact the cell cycle. nih.gov Given that 2-Chloroadenosine acts as a nucleoside analog and interferes with DNA synthesis, it is plausible that it could indirectly influence methylation processes. For instance, the incorporation of analogs into DNA can trigger cellular responses, including the arrest of DNA synthesis. eurekaselect.com However, further specific research is needed to elucidate a direct role for this compound in perturbing cell methylation.

Cardiovascular System Research

The chemical compound this compound (2-Cl-AMP) and its related adenosine analogs have been the subject of significant preclinical research to elucidate their pharmacological effects on the cardiovascular system. Investigations have spanned from their influence on platelet aggregation to their potential roles in protecting cardiac tissue from ischemic damage and modulating vascular tone.

Anti-Platelet Potential and Potentiation of P2Y12 Antagonists

Adenosine and its analogs are recognized for their inhibitory effects on platelet activation, primarily mediated through the A2A and A2B adenosine receptors expressed on platelets. researchgate.net Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in inhibiting platelet aggregation. researchgate.netnih.gov The P2Y12 receptor, a key target for antiplatelet drugs, is negatively coupled to adenylyl cyclase; its activation by adenosine diphosphate (B83284) (ADP) decreases cAMP levels, thereby promoting platelet aggregation. nih.govyoutube.com

Studies have demonstrated that adenosine receptor agonists can enhance the antiplatelet effects of P2Y12 antagonists. mdpi.com For instance, the adenosine analog 2-chloroadenosine has been shown to significantly inhibit P-selectin expression, a marker of platelet activation, following stimulation with ADP. mdpi.com By increasing intracellular cAMP, adenosine agonists counteract the signaling cascade initiated by P2Y12 activation. mdpi.com This synergistic effect suggests that combining adenosine receptor activation with P2Y12 blockade could be a potent antiplatelet strategy. nih.govmdpi.com The interaction is based on the principle that while P2Y12 inhibitors block the ADP-mediated decrease in cAMP, adenosine agonists actively increase cAMP, leading to a more robust inhibition of platelet function. nih.govmdpi.com

Interactive Data Table: Effects of Adenosine Analogs on Platelet Function

| Compound | Primary Effect | Mechanism of Action | Reference |

| 2-chloroadenosine | Inhibition of P-selectin expression | Adenosine receptor agonist | mdpi.com |

| Adenosine | General anti-platelet aggregation | Increases intracellular cAMP | researchgate.net |

| P2Y12 Antagonists | Inhibition of ADP-induced aggregation | Block decrease in cAMP | nih.gov |

Cardioprotective Mechanisms in Ischemic Preconditioning Models

Ischemic preconditioning is a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.govoup.com Adenosine is a key mediator in this protective process. nih.govoup.com During myocardial ischemia, adenosine is released and activates adenosine receptors, which initiates a signaling cascade that confers resistance to ischemic injury. nih.govahajournals.org This has led to the concept of "pharmacological preconditioning," where adenosine receptor agonists are used to mimic this natural protective effect. nih.gov

The cardioprotective effects of adenosine are mediated through multiple pathways, including the activation of A1 and A3 adenosine receptors. nih.govoup.com This activation is linked to the stimulation of protein kinase C (PKC) and the opening of ATP-sensitive potassium (KATP) channels, with recent evidence pointing to the particular importance of mitochondrial KATP channels. oup.com While direct studies on this compound are limited, the use of other adenosine agonists, such as 2-chloro-N6-cyclopentyladenosine (CCPA), has been shown to be highly effective in providing cardioprotection in preclinical models. nih.gov

Inhibition of Catecholamine-Induced Responses in Cardiac Tissue

Adenosine is known to exert anti-β-adrenergic effects in the heart, counteracting the actions of catecholamines like norepinephrine (B1679862). nih.govnih.gov In ventricular myocytes, adenosine, through the activation of A1 receptors, inhibits adenylyl cyclase, leading to a decrease in cAMP concentration. ahajournals.orgnih.gov This action directly opposes the β-adrenergic stimulation which increases cAMP. nih.gov

This "indirect" effect of adenosine is crucial in modulating cardiac function. It can suppress the automaticity of cardiac pacemakers and inhibit atrioventricular (AV) nodal conduction. nih.gov By inhibiting the adrenergic-dependent increase in L-type calcium currents, adenosine can terminate episodes of ventricular tachycardia. nih.gov Furthermore, adenosine has been shown to attenuate the release of norepinephrine from presynaptic vesicles, which may contribute to its cardioprotective effects in conditions of hemodynamic overload by reducing sympathetic activation. ahajournals.org

Vasodilation Mechanisms in Intestinal Arterioles

Adenosine is a potent vasodilator in various vascular beds, including the intestinal circulation. nih.govnih.gov Studies in canine models have demonstrated that adenosine increases blood flow in both the jejunum and ileum. nih.gov This vasodilation appears to be mediated through the activation of adenosine receptors on the vascular smooth muscle. nih.gov While adenosine A2a receptors are often associated with vasodilation, research in the rat intestine suggests that the vasodilation induced by glucose absorption may be primarily mediated by A1 and A2b adenosine receptors. nih.gov The vasodilatory effect of adenosine in the intestinal microcirculation has been shown to involve nitric oxide. nih.gov

Neuropharmacology and Central Nervous System Models

In the central nervous system (CNS), adenosine acts as a neuromodulator, influencing neuronal excitability and synaptic transmission. Its effects are mediated by the various adenosine receptor subtypes (A1, A2A, A2B, and A3) which are widely distributed throughout the brain. nih.gov

Effects on Neuronal Firing and Synaptic Transmission

Adenosine generally has an inhibitory effect on neuronal activity. The activation of A1 receptors, which are highly expressed in the brain, leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) and aspartate. nih.gov This can have a neuroprotective effect by reducing excitotoxicity during events like ischemia. nih.gov

Conversely, the activation of A2A receptors can have more complex effects. While high concentrations of adenosine can be neuroprotective, the activation of A2A receptors can also indirectly promote reactive gliosis. nih.gov The adenosine analog 2-chloroadenosine (2-CA) has been used in studies to investigate these effects. For example, in a dog model, topical application of 2-CA was found to increase blood flow to the outer layers of the cerebrum, including collateral-dependent regions, after arterial occlusion, suggesting an effect on cerebral collateral vessels. nih.gov The signaling pathways for adenosine receptors are complex, with A3 receptors potentially being activated by 2-CA, leading to downstream effects that can influence cell survival. nih.gov

Modulation of Cerebral Blood Flow in Traumatic Brain Injury Models

The adenosine analog, 2-chloroadenosine, has been investigated for its potential neuroprotective effects in the context of traumatic brain injury (TBI), particularly concerning its ability to modulate cerebral blood flow (CBF). nih.govnih.gov Adenosine itself is considered an endogenous neuroprotectant, with its action at A1 receptors helping to reduce excitotoxicity and its action at A2 receptors leading to increased CBF. nih.gov

In experimental models using rats, the cerebral injection of 2-chloroadenosine has demonstrated a significant impact on blood flow. nih.govuiowa.edu In normal, uninjured rats, a higher dose of 2-chloroadenosine (6 nmole) was shown to dramatically increase hemispheric CBF by 1.5 to 2.0-fold, whereas a lower dose (0.3 nmole) did not produce a significant increase. nih.gov Following a controlled cortical impact (CCI), a model for TBI, treatment with 2-chloroadenosine was evaluated. While it attenuated the increase in Tlobs (in vivo spin-lattice relaxation time of tissue water), which is indicative of a reduction in post-traumatic edema, it did not improve the hypoperfusion that typically follows the injury. nih.gov Another study highlighted that intraparenchymal injection of 2-chloroadenosine increases CBF in the rat brain in a dose-dependent manner. nih.gov Furthermore, after arterial occlusion, topical application of 2-chloroadenosine was found to increase blood flow to the outer cortical layers of collateral-dependent cerebrum, suggesting that the collateral circulation has dilator reserve that can be augmented by the compound. uiowa.edu

Effect of 2-Chloroadenosine on Cerebral Blood Flow (CBF) in Rats

| Condition | Dosage | Observed Effect on CBF | Reference |

|---|---|---|---|

| Normal (Uninjured) | 0.3 nmole | No significant increase | nih.gov |

| Normal (Uninjured) | 6.0 nmole | 1.5 to 2.0-fold increase in hemispheric CBF | nih.gov |

| Post-Traumatic Brain Injury (TBI) | 0.3 nmole | Did not improve post-traumatic hypoperfusion | nih.gov |

| Arterial Occlusion Model | 10⁻⁴ M (Topical) | Increased flow to outer layers of collateral-dependent cerebrum | uiowa.edu |

Reduction of Long-Term Potentiation in Hippocampal Regions

Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental mechanism underlying learning and memory. nih.gov Research has shown that 2-chloroadenosine (CADO) can modulate this process. In studies using rat hippocampal slices, CADO was found to significantly decrease frequency-induced LTP in the CA1 area. nih.gov This effect was observed for both the population spikes (PS) and the field excitatory postsynaptic potentials (f.e.p.s.p.). nih.gov The inhibitory effect of CADO on LTP was dose-dependent, with specific concentrations required to achieve a 50% reduction in the potentiation. nih.gov This action is mediated through the activation of adenosine receptors, as the effect was reversed by the adenosine receptor antagonist 8-phenyltheophylline. nih.gov

Inhibitory Effect of 2-Chloroadenosine (CADO) on Long-Term Potentiation (LTP) in Rat Hippocampus

| LTP Component | EC₅₀ Value of CADO | Reference |

|---|---|---|

| Population Spikes (PS) | 0.28 µM | nih.gov |

| Field Excitatory Postsynaptic Potentials (f.e.p.s.p.) | 0.33 µM | nih.gov |

Enhancement of Anticonvulsant Activity of Standard Therapies via A1 Receptors

Adenosine is recognized as a powerful homeostatic regulator that can modulate neuronal activity and has significant anticonvulsant efficacy, primarily through the activation of A1 receptors. nih.gov 2-chloroadenosine, as a preferential agonist of these adenosine A1 receptors, has been shown to enhance the effectiveness of standard antiepileptic drugs. nih.gov In mouse models, 2-chloroadenosine on its own significantly raised the threshold for electroconvulsions. nih.gov

When combined with standard therapies, it demonstrated a synergistic effect. It significantly potentiated the protective activity of carbamazepine (B1668303) against maximal electroshock-induced seizures. nih.gov Similarly, it enhanced the protective action of clonazepam in a pentylenetetrazol-evoked seizure model, significantly decreasing the effective dose (ED50) required for clonazepam to have a protective effect. nih.gov This potentiation appears to be a pharmacodynamic interaction, as 2-chloroadenosine did not alter the free plasma concentrations of the antiepileptic drugs, suggesting the enhancement is associated with the stimulation of purinergic transmission mediated by adenosine A1 receptors. nih.gov

Effect of 2-Chloroadenosine on the Anticonvulsant Activity of Clonazepam

| Treatment | Clonazepam ED₅₀ Value (mg/kg) | Reference |

|---|---|---|

| Clonazepam alone | 0.033 | nih.gov |

| Clonazepam + 2-Chloroadenosine (0.5 mg/kg) | 0.011 | nih.gov |

Modulation of Calcium Currents in Sensory Neurons

In cultured mouse dorsal root ganglion (DRG) neurons, which are sensory neurons, 2-chloroadenosine (CADO) has been shown to modulate voltage-activated calcium conductances. nih.govnih.gov Specifically, CADO reduces the duration of calcium-dependent action potentials. nih.govnih.gov These sensory neurons possess multiple types of calcium currents, including the transient low-threshold (T-type), transient high-threshold (N-type), and slowly inactivating high-threshold (L-type) currents. nih.govnih.gov

Research using voltage-clamp techniques revealed that CADO selectively reduces the N-type calcium current component, while having no effect on the isolated T-type and L-type currents. nih.govnih.gov This effect was not dependent on voltage. nih.govnih.gov The mechanism involves a guanine (B1146940) nucleotide-binding (G) protein, as pretreatment of the neuronal cultures with pertussis toxin (PT), which inactivates certain G proteins, abolished the CADO-induced reduction of the calcium current. nih.govnih.govumich.edu This indicates that the coupling between the adenosine receptor and the N-type calcium channel requires a PT-sensitive G protein. nih.govnih.gov The effect is unlikely to be due to the modulation of adenylate cyclase activity. nih.govumich.edu

Reproductive Biology Research

Stimulation of Sperm Fertilizing Ability and Hyperactivated Motility

The cyclic adenosine monophosphate (cAMP) signaling pathway is crucial for key sperm functions required for fertilization, including hyperactivated motility—an energetic, whip-like swimming pattern necessary for penetrating the oocyte's outer layers. mdpi.com The level of cAMP in spermatozoa is critical and its regulation is indispensable for successful fertilization. mdpi.com While direct studies extensively detailing the effects of this compound are limited, the broader role of adenosine receptor activation in sperm function is established.

Adenosine A2A receptors (A2AR) have been identified in the tail of human sperm. nih.gov The activation of these receptors is important for maintaining sperm motility. nih.gov Experiments have shown that antagonizing A2A receptors decreases sperm motility, penetration ability, and intracellular calcium concentrations. nih.gov Conversely, an A2A receptor agonist could alleviate these adverse effects. nih.gov Furthermore, the expression level of A2AR in sperm has been positively correlated with progressive motility and successful fertilization rates in in vitro fertilization (IVF). nih.gov Activation of the related adenosine monophosphate-activated protein kinase (AMPK) has also been shown to enhance the motility and fertilizing ability of spermatozoa. nih.gov This body of evidence suggests that adenosine analogs, by interacting with these pathways, can modulate critical sperm functions.

Modulation of Glucagon- and FSH-Stimulated cAMP Production in Sertoli Cells

Sertoli cells, the "nurse" cells of the testes, provide essential support for developing sperm cells, a process regulated by hormones like follicle-stimulating hormone (FSH). nih.gov The signaling of FSH in Sertoli cells heavily relies on the production of cyclic adenosine monophosphate (cAMP). nih.gov Research on cultured Sertoli cells from immature rats has shown that adenosine analogs, including 2-chloro-adenosine, can modulate this pathway. nih.gov

Both FSH and glucagon (B607659) stimulate a significant increase in cAMP production in these cells. nih.gov The addition of 2-chloro-adenosine was found to almost completely abolish the glucagon-stimulated formation of cAMP. nih.gov This inhibitory effect is mediated through A1-type adenosine receptors on the Sertoli cells, which act to inhibit adenylate cyclase, the enzyme responsible for producing cAMP. nih.gov This finding indicates that adenosine signaling can act as a modulator of the hormonal responses that are critical for spermatogenesis. nih.gov

Renal Physiology Investigations

Contribution of Extracellular cAMP-Adenosine Pathway to Renal Function

Extensive research has established the presence and significance of an extracellular cyclic AMP (cAMP)-adenosine pathway in the kidney. This pathway involves the release of intracellular cAMP into the extracellular space, where it is sequentially metabolized by ecto-phosphodiesterase to adenosine monophosphate (AMP) and then by ecto-5'-nucleotidase to adenosine. This locally produced adenosine can then act on adenosine receptors on renal cells to modulate various aspects of kidney function.

However, a thorough review of available scientific literature reveals a notable absence of studies specifically investigating the role of This compound within this renal extracellular cAMP-adenosine pathway. The direct effects or metabolic fate of this compound in relation to this specific signaling cascade in renal physiology have not been documented.

While direct data on this compound is lacking, studies on the closely related adenosine analog, 2-chloroadenosine , provide insights into the potential effects of potent adenosine receptor agonists on renal function. Research in animal models demonstrates that 2-chloroadenosine exerts significant, dose-dependent effects on the kidney.

Further investigations in a two-kidney Goldblatt rat model, a model of renovascular hypertension, showed that 2-chloroadenosine infusion induced similar hemodynamic changes, including alterations in the clearances of inulin (B196767) and p-aminohippurate, in both the clipped and unclipped kidneys. nih.gov This finding suggests that the renal hemodynamic responses to this adenosine agonist are not primarily dependent on the status of the renin-angiotensin system. nih.gov

Adenosine itself, the end-product of the extracellular cAMP pathway, is a critical regulator of renal function. It influences renal hemodynamics, glomerular filtration, and renin release through its action on at least two types of cell surface receptors. ahajournals.org By binding to these receptors, adenosine can stimulate or inhibit the production of intracellular signaling molecules like cAMP, thereby adjusting the metabolic activity of renal cells to match the metabolic supply. ahajournals.org Activation of A1 adenosine receptors, for instance, typically causes vasoconstriction of the afferent arterioles, leading to a decrease in renal blood flow and GFR. researchgate.netnih.gov

Interactive Data Table: Renal Effects of 2-Chloroadenosine in Anesthetized Rats

| Parameter | Effect of 2-Chloroadenosine Infusion | Antagonism by Aminophylline | Reference |

| Mean Arterial Blood Pressure | Dose-dependent reduction | Yes | nih.gov |

| Filtration Fraction | Dose-dependent reduction | Not specified | nih.gov |

| Inulin Clearance (GFR) | Dose-dependent reduction | Yes | nih.gov |

| Urine Flow | Dose-dependent reduction | Yes | nih.gov |

| Potassium (K+) Excretory Rate | Dose-dependent reduction | Yes | nih.gov |

| Sodium (Na+) Excretory Rate | Reduction | Yes | nih.gov |

| Plasma Potassium (K+) | Increased | Yes | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloroadenosine Analogs

Influence of the 2-Chloro Substituent on Adenosine (B11128) Receptor Affinity and Selectivity

The introduction of a chlorine atom at the 2-position of the adenine (B156593) base has a profound impact on the affinity and selectivity of adenosine analogs for the various adenosine receptor subtypes (A1, A2A, A2B, and A3). While the 2-chloro substituent does not uniformly enhance affinity or selectivity for the A1 receptor, it consistently boosts the potency of N6-substituted adenosines as agonists at the A2A receptor. nih.gov

For instance, in a series of N6-substituted adenosine analogs, the presence of the 2-chloro group did not predictably alter A1 receptor affinity. nih.gov However, this modification is known to be a critical determinant for A3 receptor activation, although its effect can be modulated by other structural features. nih.govnih.gov For example, while 2-chloroadenosine (B27285) itself is a full agonist at the human A3 adenosine receptor, the combination of a 2-chloro group with certain N6-substituents can diminish agonist efficacy, sometimes even converting the compound into an antagonist. nih.gov

Furthermore, the 2-chloro substituent can overcome the destabilizing effects of certain other modifications, highlighting its role in maintaining or enhancing receptor interaction. nih.gov The order of potency for some analogs at a distinct class of micromolar-affinity adenosine binding sites has been shown to be 2-chloroadenosine > 5'-N-ethylcarboxamide adenosine (NECA) > (-)-N6-(R-phenylisopropyl)adenosine ((-)-PIA), which differs from the typical order for A1 and A2 receptors. nih.gov

Stereoselectivity Changes at Adenosine Receptors Induced by 2-Chloro Moiety

A notable effect of the 2-chloro substituent is its ability to alter the stereoselectivity of adenosine receptors. The A1 adenosine receptor typically exhibits a preference for the R-diastereomer of N6-(1-phenyl-2-propyl)adenosine. However, the introduction of a 2-chloro group has been shown to decrease this characteristic stereoselectivity. nih.gov This suggests that the 2-chloro moiety influences the binding pocket in a way that reduces the receptor's ability to discriminate between the different stereoisomers of certain ligands.

Impact of Ribose Moiety Modifications on Receptor Binding and Functional Efficacy

Modifications to the ribose portion of 2-chloroadenosine analogs significantly affect their binding affinity and functional efficacy. These changes can alter the conformational preferences of the molecule, which in turn influences how it interacts with the receptor binding site. nih.gov

2'-C-Methyl Analogs and their Adenosine Receptor Selectivity

The introduction of a methyl group at the 2'-C position of the ribose has been a key strategy in developing highly selective adenosine receptor agonists. nih.govacs.org Generally, the 2'-C-methyl modification leads to a decrease in affinity, particularly at the A2A and A3 receptors. nih.govacs.org However, when this modification is paired with N6-substitutions known to confer high potency and selectivity for A1 receptors, the high affinity is maintained and the selectivity is further enhanced. nih.govacs.org

A prime example is 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA). This compound displays a high affinity for A1 receptors with a Ki value of 1.8 nM and exhibits remarkable selectivity of 2166-fold and 2777-fold over A2A and A3 receptors, respectively. nih.govacs.org Functionally, 2'-Me-CCPA acts as a full agonist, inhibiting forskolin-stimulated adenylyl cyclase activity with an IC50 value of 13.1 nM. nih.govacs.org This demonstrates that the combination of the 2-chloro substituent and a 2'-C-methyl group on the ribose can lead to some of the most potent and A1-selective agonists discovered. nih.govacs.org

N6-Substitution Effects on Potency and Selectivity, in Combination with 2-Chloro Modification

The N6-position of the adenine ring is a critical site for modification to achieve potent and selective adenosine receptor ligands. The nature of the substituent at this position, in conjunction with the 2-chloro modification, plays a significant role in determining the final pharmacological profile of the analog.

Radioligand binding studies have shown that a 2-chloro substituent does not consistently alter the affinity or selectivity of N6-substituted adenosines for the A1 receptor. nih.gov However, it consistently increases the potency of these analogs as agonists at the A2A receptor. nih.gov

Combining a 2-chloro modification with specific N6-substituents can lead to compounds with dual activity. For example, the combination of a 2-chloro group with small N6-cycloalkyl or 3-halobenzyl groups has resulted in potent dual-acting A1 receptor agonists and A3 receptor antagonists. nih.gov Furthermore, in some cases, the efficacy-diminishing effect of the 2-chloro substituent at the A3 receptor is dependent on the presence of an N6-substituent. nih.gov The introduction of a 2-halo group, including chloro, generally leads to enhanced potency at A2A receptors compared to the unsubstituted counterparts. nih.gov

Structural Determinants for Agonist versus Antagonist Activity at Adenosine Receptor Subtypes

The fine line between agonist and antagonist activity in 2-chloroadenosine analogs is determined by a combination of structural features. Various modifications to the adenosine scaffold, including substitutions on the adenine base and constraints on the ribose ring, contribute differently to whether a ligand will activate or block a receptor. nih.govnih.gov

Notably, a simple 2-chloro modification, particularly when combined with an N6-substitution, can dramatically reduce the efficacy of adenosine derivatives, in some cases converting an agonist into an antagonist at the A3 receptor. nih.govnih.gov For instance, 2-Cl-N6-(3-iodobenzyl) derivatives in both the riboside and (N)-methanocarba series are potent A3 receptor antagonists with minimal residual agonism. nih.gov

Flexibility at the 5'- and 3'-positions of the ribose appears to be crucial for A3 receptor activation. This flexibility is reduced in certain conformationally constrained analogs, such as (N)-methanocarba, spiro, and epoxide derivatives, which often exhibit antagonist properties. nih.govnih.gov

Ligand Docking and Mutagenesis Studies for Receptor Interaction Profiling

Computational methods like ligand docking, in conjunction with experimental mutagenesis studies, provide valuable insights into the specific interactions between 2-chloroadenosine analogs and adenosine receptors. These techniques help to elucidate the structural basis for the observed SAR.

Docking studies of A3 receptor antagonists, such as N6-(3-iodobenzyl)-2-chloroadenosine, have revealed key interactions. For example, the 5'-OH group of this antagonist forms a hydrogen bond with asparagine 274 (N274) but not with serine 271 (S271). nih.govnih.gov The 5'-substituent of such antagonists tends to move towards transmembrane domain 7 (TM7) and away from TM6. nih.govnih.gov

Mutagenesis studies have identified specific amino acid residues within the receptor that are critical for ligand binding and activation. nih.gov For example, His95 in TM3 interacts with the adenine moiety, while residues in TM6 and TM7 interact with the ribose 5'-region. nih.gov The conserved tryptophan 243 (Trp243, position 6.48) has been shown to undergo a characteristic movement exclusively upon the docking of agonists, suggesting its role in receptor activation. nih.govnih.gov These studies collectively indicate that separate structural requirements exist for receptor binding and activation for these adenosine analogs. nih.gov

Future Research Directions

Elucidation of Additional Signaling Pathways Modulated by 2-Chloroadenosine (B27285) Monophosphate

While the effects of 2-Chloro-adenosine monophosphate are often linked to the broader adenosine (B11128) signaling network, primarily involving cyclic adenosine monophosphate (cAMP), there is a growing need to identify and characterize signaling pathways that are directly and perhaps uniquely modulated by this chlorinated analog. longdom.orgjapsonline.com Future research should focus on pathways beyond the canonical G protein-coupled receptor (GPCR) cascades.

Evidence suggests that the biological effects of 2-chloroadenosine, the precursor to this compound, are not solely dependent on extracellular adenosine receptors. nih.gov Studies have shown that its cytotoxic effects can be mediated by intracellular mechanisms following its transport into the cell and subsequent phosphorylation by adenosine kinase. nih.govnih.gov This positions this compound as the active intracellular effector. Therefore, future investigations should aim to unravel the downstream targets of intracellular this compound.

Potential research avenues include: